gamma-Cyhalothrin-d5
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Overview
Description
Gamma-Cyhalothrin-(phenoxy-d5): is a deuterated labeled version of gamma-Cyhalothrin, a synthetic pyrethroid insecticide. This compound is primarily used for scientific research purposes, particularly in the study of pharmacokinetics and metabolic profiling due to its stable isotope labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gamma-Cyhalothrin-(phenoxy-d5) is synthesized by incorporating deuterium into the phenoxy group of gamma-Cyhalothrin. The synthetic route involves the reaction of deuterated phenol with cyhalothrin intermediates under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of gamma-Cyhalothrin-(phenoxy-d5) involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions: Gamma-Cyhalothrin-(phenoxy-d5) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Gamma-Cyhalothrin-(phenoxy-d5) is extensively used in scientific research, including:
Chemistry: As a tracer in isotope dilution mass spectrometry for quantitative analysis of pesticides.
Biology: Studying the metabolic pathways and degradation of pyrethroid insecticides.
Medicine: Investigating the pharmacokinetics and metabolic profiles of deuterated drugs.
Industry: Used in the development of new insecticides and studying their environmental impact
Mechanism of Action
Gamma-Cyhalothrin-(phenoxy-d5) exerts its effects by disrupting the nervous system of insects. It acts as an axonic excitotoxin, preventing the closure of voltage-gated sodium channels in axonal membranes. This leads to continuous nerve impulses, resulting in paralysis and death of the insect .
Comparison with Similar Compounds
Lambda-Cyhalothrin-(phenoxy-d5): Another deuterated pyrethroid insecticide with similar applications.
Cypermethrin-(phenoxy-d5): A deuterated version of cypermethrin, used for similar research purposes.
Uniqueness: Gamma-Cyhalothrin-(phenoxy-d5) is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. Its high insecticidal activity and stability make it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C23H19ClF3NO3 |
---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
[(S)-cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18+,20-/m0/s1/i3D,4D,5D,8D,9D |
InChI Key |
ZXQYGBMAQZUVMI-FVPAAZJJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)[C@@H](C#N)OC(=O)[C@@H]3[C@@H](C3(C)C)/C=C(/C(F)(F)F)\Cl)[2H])[2H] |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C |
Origin of Product |
United States |
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